zinc;1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-ol;zinc;acetate;dihexafluorophosphate
Description
The compound zinc;1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-ol;zinc;acetate;dihexafluorophosphate is a dinuclear zinc(II) complex featuring the ligand 1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-ol (abbreviated as HL1 in some studies). This ligand is a tridentate N,O-donor with two pyridylmethyl arms tethered by a central hydroxido-propyl group. Upon deprotonation, it coordinates to two zinc(II) ions, forming a dinuclear complex. The acetate (OAc⁻) and hexafluorophosphate (PF₆⁻) counterions stabilize the complex, with the former often acting as a bridging ligand between the metal centers .
Properties
CAS No. |
439278-37-2 |
|---|---|
Molecular Formula |
C29H33F12N6O3P2Zn2- |
Molecular Weight |
934.3 g/mol |
IUPAC Name |
zinc;1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-ol;zinc;acetate;dihexafluorophosphate |
InChI |
InChI=1S/C27H30N6O.C2H4O2.2F6P.2Zn/c34-27(21-32(17-23-9-1-5-13-28-23)18-24-10-2-6-14-29-24)22-33(19-25-11-3-7-15-30-25)20-26-12-4-8-16-31-26;1-2(3)4;2*1-7(2,3,4,5)6;;/h1-16,27,34H,17-22H2;1H3,(H,3,4);;;;/q;;2*-1;;+2/p-1 |
InChI Key |
JCTSCNBCJWFNLQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].C1=CC=NC(=C1)CN(CC2=CC=CC=N2)CC(CN(CC3=CC=CC=N3)CC4=CC=CC=N4)O.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Zn].[Zn+2] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Ligand Synthesis
The ligand 1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-ol is synthesized prior to complexation with zinc ions. Although direct synthetic details specific to this ligand are sparse, analogous preparation of related pyridinylmethyl amine ligands involves:
- Reaction of picolyl chloride derivatives with amino alcohols or amines under reflux in ethanol or methanol for extended periods (e.g., 24–48 hours).
- Purification by ion metathesis to replace chloride with hexafluorophosphate (PF6−) counterions to enhance solubility and stability in organic solvents.
Complexation with Zinc Acetate and Dihexafluorophosphate
The preparation of the zinc complex involves the following key steps:
- Reagents: Zinc acetate dihydrate (Zn(OAc)2·2H2O) and the pre-synthesized ligand dissolved in appropriate solvents such as methanol and dichloromethane (CH2Cl2).
-
- Dissolve zinc acetate dihydrate (1 mmol) in methanol (4 mL).
- Dissolve the ligand (2 mmol) in dichloromethane (4 mL).
- Combine the two solutions at room temperature to form a light yellow mixture.
- Stir the mixture for approximately 2 hours at room temperature to allow complex formation.
- Filter and allow the filtrate to stand undisturbed for an extended period (e.g., 13 days) to promote crystallization of the complex.
Outcome: Formation of clear light yellow crystals suitable for X-ray crystallographic analysis, confirming the dinuclear zinc complex structure.
Reaction Conditions and Optimization
Characterization Data Supporting Preparation
Elemental Analysis:
Calculated for C33H32F2N4O5Zn: C, 59.33%; H, 4.83%; N, 8.39%.
Found: C, 59.74%; H, 5.07%; N, 8.11%.Spectroscopic Techniques:
Although specific spectra for this zinc complex are limited in the literature, related complexes are characterized by:X-ray Crystallography:
Provides definitive structural confirmation of the dinuclear zinc complex with acetate and dihexafluorophosphate counterions.
Comparative Notes on Related Metal Complexes Preparation
- Similar synthetic strategies are employed in preparing nickel(II) complexes with related N-heterocyclic carbene ligands, involving ligand synthesis, ion metathesis to PF6− salts, and subsequent metal ion coordination under mild conditions. These analogies support the robustness of the zinc complex preparation method.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Ligand synthesis | Reaction of picolyl chloride with amine/alcohol | Formation of multidentate ligand |
| Ion metathesis | Replacement of chloride with hexafluorophosphate | PF6− salt ligand form |
| Metal complex formation | Zn(OAc)2·2H2O + ligand in MeOH/CH2Cl2, RT, 2h | Light yellow solution |
| Crystallization | Slow evaporation, 13 days | Yellow crystals of zinc complex |
| Characterization | Elemental analysis, X-ray crystallography | Confirmation of complex structure |
Research Findings and Considerations
- The zinc complex exhibits dinuclear coordination, important for phosphate monoester binding and hydrolytic activity, relevant in biochemical applications.
- The Zn:ligand ratio critically influences complex nuclearity and properties; a 1:1 ratio favors mononuclear complexes, while 2:1 ratio favors dinuclear species.
- The mild room temperature synthesis and slow crystallization method yield high-purity crystals suitable for detailed structural studies.
- The presence of acetate and dihexafluorophosphate counterions stabilizes the complex and affects solubility and crystallization behavior.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Coordination Reactions: The compound can form coordination complexes with other molecules, particularly those containing phosphate groups.
Substitution Reactions: The ligand can be substituted with other donor atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include orthophosphate, 4-nitrophenyl phosphate, and other phosphate-containing molecules. The reactions are typically carried out in aqueous solutions at neutral pH .
Major Products
The major products formed from these reactions are often coordination complexes where the zinc ions are bridged by phosphate groups. These complexes are useful in studying phosphorylated biomolecules .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by multiple nitrogen-rich ligands that coordinate with zinc ions. The presence of pyridine rings enhances its chelating ability and biological activity.
Catalytic Applications
Zinc complexes have been extensively studied for their catalytic properties. The compound's ability to mimic metallohydrolases makes it a candidate for various catalytic reactions. For instance, the zinc(II) complex formed with the ligand has shown potential in hydrolyzing phosphate esters, which are relevant in biochemical processes and environmental applications .
Medicinal Chemistry
Zinc acetate, a component of this compound, has been investigated for its therapeutic effects. Research indicates that high doses of zinc acetate lozenges can significantly reduce the duration of common cold symptoms by acting on respiratory pathways . This suggests potential applications in treating respiratory infections and improving immune response.
Biochemical Studies
The compound's structural properties allow it to interact with various biomolecules, making it suitable for studying enzyme mechanisms and protein-ligand interactions. The dual functionality of zinc ions in biological systems—acting as both structural components and catalytic sites—facilitates research into enzyme catalysis and metalloprotein functions .
Material Science
In materials science, zinc complexes are explored for their role in developing new materials with specific electronic properties. The coordination chemistry of zinc with organic ligands can lead to novel materials with applications in sensors and electronic devices.
Case Study 1: Zinc Complexes in Catalysis
A study evaluated the kinetic properties of zinc complexes formed with nitrogen-rich ligands in hydrolytic reactions involving bis(2,4-dinitrophenyl)phosphate. The results demonstrated that these complexes exhibit significant catalytic activity, suggesting their utility in synthetic organic chemistry and environmental remediation efforts .
Case Study 2: Zinc Acetate in Respiratory Health
A randomized controlled trial assessed the efficacy of zinc acetate lozenges on chronic cough management. Participants receiving high-dose zinc acetate reported improved quality of life and reduced cough severity compared to placebo groups. This highlights the therapeutic potential of zinc compounds in respiratory health .
Mechanism of Action
The compound exerts its effects through its ability to bind phosphate groups at neutral pH. The zinc ions in the complex act as coordination sites for phosphate groups, allowing the compound to capture and stabilize phosphorylated molecules . This mechanism is particularly useful in studying protein phosphorylation and other biological processes involving phosphate groups .
Comparison with Similar Compounds
Key Structural and Functional Features :
- Ligand Architecture : The ligand’s pyridylmethyl groups provide strong chelating sites, while the central hydroxido group enables deprotonation and coordination flexibility. This design mimics the active sites of zinc metalloenzymes like phosphatases .
- Phosphate-Binding Ability: The dinuclear zinc complex, commercially known as Phos-tag, selectively binds phosphate monoester dianions (e.g., phosphorylated peptides) with a dissociation constant (Kd) of ~10⁻⁸ M at neutral pH. This property is exploited in analytical techniques like Phos-tag SDS-PAGE for separating phosphorylated proteins .
- Catalytic Activity : Analogous zinc complexes have been studied as functional models for zinc phosphoesterases, demonstrating hydrolytic activity toward substrates like bis(4-nitrophenyl)phosphate .
Structural and Ligand-Based Comparisons
| Compound | Metal Center(s) | Ligand Structure | Bridging Group | Key Properties | Applications |
|---|---|---|---|---|---|
| [Zn₂(L1)(OAc)]PF₆ | Zn(II) | 1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-ol | Acetate (OAc⁻) | High phosphate affinity (Kd ~10⁻⁸ M), stable at neutral pH | Phosphoprotein analysis (Phos-tag SDS-PAGE) |
| Ni₂(L1)(µ-OAc)(H₂O)₂₂·H₂O | Ni(II) | Same as above | Acetate (OAc⁻) | Antiferromagnetic coupling (J = -27.4 cm⁻¹), distorted octahedral geometry | Phosphoesterase enzyme model |
| Co₂(L1)(µ-OAc)₂·0.5H₂O | Co(II) | Same as above | Acetate (OAc⁻) | Antiferromagnetic coupling (J = -14.9 cm⁻¹), prone to oxidation in aqueous buffers | Limited catalytic studies due to instability |
| Cu₂(I)(OH₂)(Cl)₃·2H₂O | Cu(II) | 1,3-bis[N,N-bis(2-picolyl)amino]propan-2-ol | Chloride (Cl⁻) | Distorted square planar geometry, oxidation catalysis | Model for copper-containing oxidases |
| [Zn₂(HL(1))] | Zn(II) | Modified phenolate ligand with H-bond donors | None | Enhanced phosphatase activity (lower Km) | Biomimetic hydrolase models |
Key Observations :
- Metal Center Influence: Zinc(II): Optimized for phosphate binding and hydrolysis due to its Lewis acidity and flexible coordination geometry. Phos-tag’s specificity for phosphomonoesters surpasses that of antibody-based methods . Nickel(II)/Cobalt(II): Exhibit magnetic coupling (antiferromagnetic for Ni, weaker for Co) but are less catalytically efficient than zinc analogs. Nickel complexes are stable in aqueous buffers, whereas cobalt complexes oxidize readily . Copper(II): Primarily used in oxidation catalysis (e.g., catechol to o-quinone conversion) due to redox-active Cu(II)/Cu(I) centers .
- Ligand Modifications: Methyl Substitutions: Ligands like Me₄tpdpH (N,N,N',N'-tetrakis[(6-methyl-2-pyridyl)methyl]-1,3-diaminopropan-2-ol) enhance steric bulk, altering substrate access and catalytic efficiency . Secondary Coordination Sphere: Addition of H-bond donors (e.g., in phenolate-based ligands) improves substrate binding and turnover in phosphatase models .
Catalytic and Functional Comparisons
- Phosphatase Activity :
- Magnetic Properties :
- Analytical Applications: Phos-tag’s zinc complex is unique in its application to phosphoproteomics, enabling non-radioactive detection of phosphorylated biomolecules . Copper and nickel analogs lack this specificity.
Stability and Reactivity
- Oxidative Stability : Cobalt(II) complexes are less stable in aqueous solutions due to oxidation to Co(III), limiting their utility in biological models .
- Counterion Effects : Hexafluorophosphate (PF₆⁻) improves solubility in organic media, while perchlorate (ClO₄⁻) is common in magnetic studies but poses safety concerns .
Biological Activity
The compound zinc;1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-ol;zinc;acetate;dihexafluorophosphate (CAS Number: 439278-37-2) is a complex zinc(II) coordination compound that has garnered attention for its potential biological activities. This article delves into its structural properties, catalytic functions, and biological implications based on recent research findings.
Structural Properties
The molecular formula of the compound is , with a molecular weight of approximately 934.30 g/mol. The compound features a hepta-dentate ligand structure, which includes multiple pyridyl groups that enhance its coordination capabilities with metal ions like zinc .
Catalytic Activity
Research indicates that zinc complexes with polydentate ligands exhibit significant catalytic properties. For instance, the complex formed with 1,3-bis(bis(pyridin-2-ylmethyl)amino)propan-2-ol has been shown to effectively hydrolyze phosphate esters, which is a crucial reaction in biochemical pathways .
Kinetic Studies
Kinetic measurements demonstrate that this zinc complex can promote the hydrolysis of bis(2,4-dinitrophenyl)phosphate (BDNPP), generating monoester and inorganic phosphate. The reaction rates indicate that this compound is more reactive than other similar complexes, highlighting its potential utility in biochemical applications .
| Compound | k_cat (min) | Reactivity |
|---|---|---|
| Zn(TPDP)(OAc) | 31.4 × 10 | High |
| Zn(HTPPNOL) | 7.7 × 10 | Low |
Biological Implications
The biological activity of this compound is closely related to its ability to mimic metallohydrolases, enzymes that catalyze the hydrolysis of various substrates. Studies have shown that the zinc complexes can act as enzyme mimetics, potentially useful in therapeutic applications such as drug design and development.
Case Studies
- Orthophosphate Binding : Research by Ciavatta and Salvatore highlighted the binding interactions between orthophosphate and zinc(II) complexes of this ligand, suggesting implications for cellular signaling processes where phosphate groups play a critical role .
- Antioxidative Properties : The antioxidative potential of related compounds has been explored, indicating that metal complexes can scavenge free radicals and may contribute to protective effects against oxidative stress in biological systems .
Safety and Toxicology
While the compound exhibits promising biological activity, it is classified as an irritant based on safety data sheets. Proper handling and safety measures should be observed when working with this compound in laboratory settings .
Q & A
Q. What synthetic methodologies are recommended for preparing zinc complexes with polydentate ligands like 1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-ol?
Methodological Answer :
- Step 1 : Ligand synthesis involves reacting pyridine-2-carbaldehyde with propane-1,3-diamine under reflux in methanol, followed by reduction with NaBH₄ to yield the amine backbone .
- Step 2 : Zinc coordination is achieved by reacting the ligand with Zn(OAc)₂·2H₂O in anhydrous ethanol under inert atmosphere (N₂/Ar) to prevent oxidation .
- Step 3 : Counterion exchange (e.g., substituting acetate with hexafluorophosphate) is performed using NH₄PF₆ in acetonitrile, followed by recrystallization from DMF/Et₂O .
- Key Tools : FT-IR for tracking ligand-metal binding, elemental analysis for stoichiometry, and X-ray crystallography for structural confirmation .
Q. What characterization techniques are critical for confirming the structure and purity of this zinc complex?
Methodological Answer :
- X-ray Crystallography : Resolve the coordination geometry (e.g., tetrahedral vs. octahedral) and ligand binding modes .
- NMR Spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ to verify ligand integrity and absence of free pyridine groups. Paramagnetic broadening may occur with Zn²⁺, requiring low-temperature measurements .
- ESI-MS : Confirm molecular ion peaks (e.g., [Zn(L)(OAc)]⁺) and counterion association (PF₆⁻) .
- Elemental Analysis : Validate C/H/N ratios within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers design experiments to study the ligand’s coordination dynamics under varying pH or solvent conditions?
Methodological Answer :
- Variable-Temperature NMR : Monitor ligand exchange rates in D₂O/CD₃CN mixtures to assess kinetic lability .
- UV-Vis Titration : Track absorbance changes (e.g., d-d transitions) during pH titration (2–12) to identify protonation-dependent coordination shifts .
- DFT Calculations : Model ligand-Zn²⁺ binding energies using Gaussian09 with B3LYP/6-31G(d) basis sets to predict stable geometries .
- Contradiction Note : Discrepancies in reported stability constants may arise from solvent polarity (e.g., hexafluorophosphate’s low solubility in aqueous media vs. DMF) .
Q. How should researchers address contradictions in reported catalytic activity of zinc complexes with similar ligands?
Methodological Answer :
- Controlled Replication : Repeat experiments under standardized conditions (e.g., 25°C, 0.1 M substrate in THF) to isolate solvent/atmosphere effects .
- Mechanistic Probes : Use radical scavengers (e.g., TEMPO) or isotopic labeling (¹⁸O-H₂O) to distinguish between oxidative vs. hydrolytic pathways .
- Surface Analysis : Perform XPS or EXAFS to detect surface oxidation or ligand degradation in recycled catalysts, which may explain activity loss .
Data Analysis & Experimental Design
Q. What computational strategies are effective for modeling the electronic structure of this zinc complex?
Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvation effects using AMBER to predict aggregation tendencies in polar solvents .
- TD-DFT : Assign UV-Vis absorption bands by calculating excited-state transitions (e.g., charge-transfer vs. ligand-centered) .
- Database Integration : Cross-reference crystallographic data with Cambridge Structural Database (CSD) entries for analogous Zn-N coordination motifs .
Q. How can researchers optimize ligand design to enhance the complex’s stability in biological media?
Methodological Answer :
- Lipophilicity Tuning : Introduce hydrophobic substituents (e.g., benzyl groups) to the pyridine rings, monitored via logP measurements .
- Serum Stability Assays : Incubate the complex in fetal bovine serum (37°C, 24 hrs) and quantify intact species via HPLC-ICP-MS .
- Theoretical Guidance : Use QSAR models to correlate ligand bite angle (calculated via DFT) with thermodynamic stability constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
